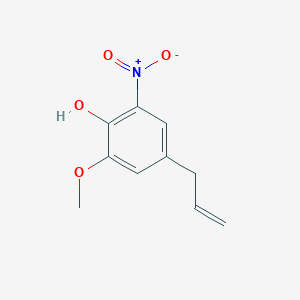
Phenol, 2-methoxy-6-nitro-4-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenol, characterized by the presence of methoxy, nitro, and propenyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- typically involves the nitration of 2-methoxy-4-(2-propenyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and propenyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Phenol, 2-methoxy-6-(2-propenyl)-: Similar structure but without the nitro group, affecting its redox properties.
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Contains an additional methoxy group, altering its chemical and physical properties.
Uniqueness
Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- is unique due to the presence of the nitro group, which significantly impacts its chemical reactivity and potential applications. The combination of methoxy, nitro, and propenyl groups provides a distinct set of properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
56521-01-8 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-methoxy-6-nitro-4-prop-2-enylphenol |
InChI |
InChI=1S/C10H11NO4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3,5-6,12H,1,4H2,2H3 |
InChI-Schlüssel |
ZFFDGKQNLNGBQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
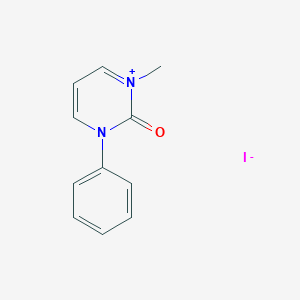
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
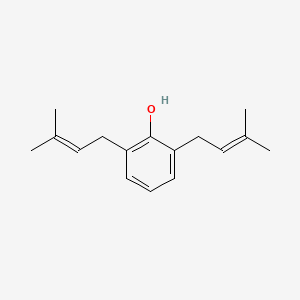
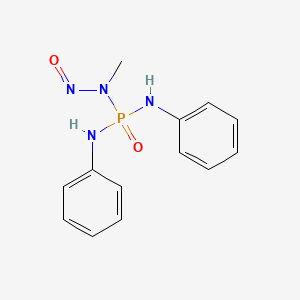
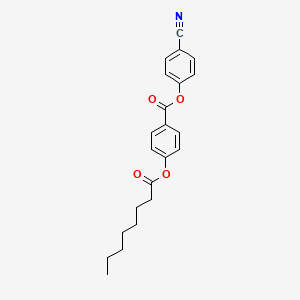
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
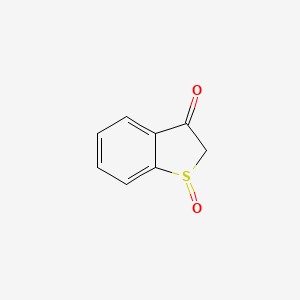
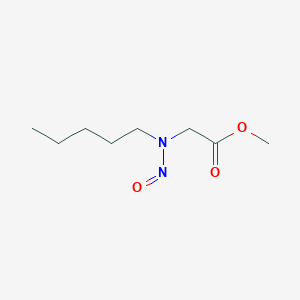
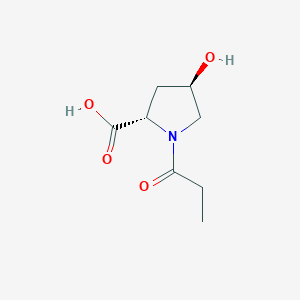
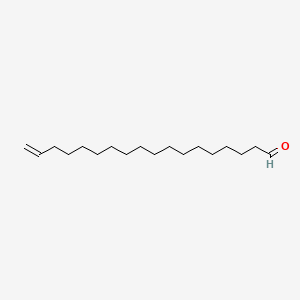
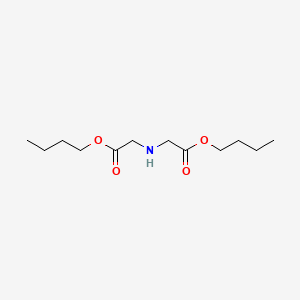
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
